molecular formula C6H6FNO2S B8051591 2-Fluoro-4-(methylsulfonyl)pyridine

2-Fluoro-4-(methylsulfonyl)pyridine

Cat. No.: B8051591
M. Wt: 175.18 g/mol
InChI Key: SWRUFPDJXXOKAY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)pyridine is a pyridine derivative characterized by a fluorine atom at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 4-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in the synthesis of bioactive molecules. For instance, it is incorporated into J2H-1702, a potent 11β-hydroxysteroid dehydrogenase 1 (11βHSD1) inhibitor developed for treating diabetes and metabolic disorders . The methylsulfonyl group enhances electron-withdrawing properties, influencing reactivity and molecular interactions, while the fluorine atom contributes to metabolic stability and binding affinity.

Properties

IUPAC Name

2-fluoro-4-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUFPDJXXOKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of fluorinated intermediates and subsequent functionalization to introduce the methylsulfonyl group .

Industrial Production Methods

Industrial production of 2-Fluoro-4-(methylsulfonyl)pyridine may involve scalable synthetic routes that ensure high yields and purity. The use of efficient fluorinating agents and optimized reaction conditions is crucial for large-scale production. Additionally, the recovery and recycling of reagents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Synthetic Applications

2-Fluoro-4-(methylsulfonyl)pyridine serves as a critical intermediate in the synthesis of various complex organic compounds. Its reactivity allows it to participate in several types of chemical reactions:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions: It is employed in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming biaryl compounds.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of fluorine with nucleophilesSodium hydride, Potassium tert-butoxide
OxidationConversion of methylsulfonyl groupPotassium permanganate, Chromium trioxide
Cross-CouplingFormation of carbon-carbon bondsPalladium catalysts

Biological Applications

Research has identified potential therapeutic applications of this compound derivatives, particularly in the development of pharmacologically active compounds.

Case Study: TRPV1 Antagonists

A study explored the structure-activity relationships (SAR) of compounds derived from this compound as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation.

Findings:

  • Compounds exhibited high binding affinity and potent antagonistic activity against TRPV1.
  • One derivative demonstrated an IC50 value of 6.3 nM, indicating significant analgesic potential in neuropathic pain models .

Pharmaceutical Applications

Due to its unique chemical characteristics, this compound is being investigated for use as an intermediate in pharmaceutical synthesis.

Pharmaceutical Development

The compound has been evaluated for its role in synthesizing drugs targeting various conditions:

  • Pain Management: Derivatives have shown promise as effective pain relievers with minimal side effects.
  • Anticancer Agents: Some studies suggest potential applications in developing anticancer therapies due to their ability to modify biological pathways.

Industrial Applications

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and insecticides, contributing to crop protection strategies.

Table 2: Industrial Uses of this compound

Application TypeDescription
AgrochemicalsSynthesis of herbicides and insecticides
Material SciencePotential use in developing new materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with molecular targets through its fluorine and methylsulfonyl groups. These interactions can affect various biochemical pathways and processes. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and stability .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The methylsulfonyl group in this compound provides stronger electron withdrawal compared to methylthio (-SMe) or amine (-NH₂) groups, enhancing electrophilic reactivity .
  • Bioactivity : Fluorine and methylsulfonyl substituents synergistically improve binding to enzymes like 11βHSD1, whereas nitro groups (e.g., ZD-9) target HPPD enzymes .

Insights :

  • The methylsulfonyl group in this compound enhances enzyme inhibition potency, as seen in J2H-1702’s low nanomolar IC₅₀ .
  • Methylthio and amine substituents improve kinase selectivity but with reduced potency compared to methylsulfonyl derivatives .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Solubility
This compound 175.18 Not reported 1.2 Moderate (DMSO)
ZD-9 353.33 >250 -0.5 Low (aqueous)
Chloro-substituted Pyridines () 466–545 268–287 3.5–4.2 Poor

Notes:

  • Methylsulfonyl groups increase polarity, improving solubility compared to halogenated analogs .
  • Fluorine reduces metabolic degradation, enhancing pharmacokinetic profiles .

Biological Activity

2-Fluoro-4-(methylsulfonyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the introduction of a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the pyridine ring. This structural modification is crucial for enhancing the compound's biological activity. The compound has been evaluated for its interaction with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed potent antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying levels of efficacy against different bacterial strains .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)
7gMRSA0.25
7aE. coli0.5
7iK. pneumoniae0.75
7hP. aeruginosa1.0

COX Inhibition and Anti-inflammatory Activity

The compound has also been evaluated for its cyclooxygenase (COX) inhibitory activity, particularly COX-2, which is implicated in inflammatory processes. Compounds derived from this compound exhibited IC50 values ranging from 0.10 to 0.31 µM, demonstrating high selectivity towards COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .

Table 2: COX Inhibitory Activity of Compounds Derived from this compound

CompoundCOX-2 IC50 (µM)Selectivity Index
7g0.10132
7a0.15100
7i0.2580

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridine derivatives, it was found that the introduction of the methylsulfonyl group significantly enhanced the antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The mechanism was attributed to inhibition of protein synthesis pathways followed by disruption of nucleic acid synthesis .

Case Study: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of a related compound, which demonstrated a marked reduction in inflammatory markers in vitro and in vivo models. The results indicated that the compound could effectively reduce edema and pain associated with inflammatory responses, suggesting potential therapeutic applications in treating conditions like arthritis .

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